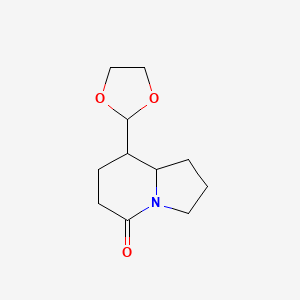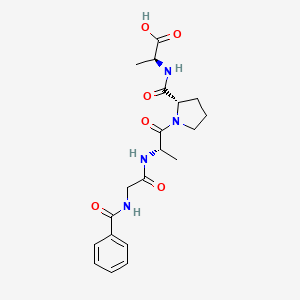![molecular formula C18H13N3O2 B12909282 3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B12909282.png)
3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that belongs to the imidazoquinazoline family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an imidazoquinazoline core with a methoxybenzylidene substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under specific reaction conditions. One common method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is green, simple, and efficient, providing good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of starting materials, and implementing purification techniques such as column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The methoxybenzylidene group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce reduced imidazoquinazoline compounds.
Scientific Research Applications
3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its dual inhibitory activity on PI3K and HDAC suggests potential therapeutic applications in cancer treatment.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets. As a dual inhibitor of PI3K and HDAC, the compound can induce multiple epigenetic modifications affecting signaling networks. This dual inhibition can lead to antiproliferative effects on cancer cells by disrupting key pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline derivatives: These compounds also exhibit dual inhibitory activity on PI3K and HDAC.
Imidazo[1,5-a]pyridine derivatives: Known for their luminescent properties and versatility in various applications.
Imidazo[1,2-a]pyrazine derivatives: These compounds are versatile scaffolds in organic synthesis and drug development.
Uniqueness
3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one is unique due to its specific substitution pattern and dual inhibitory activity on PI3K and HDAC. This combination of properties makes it a valuable compound for research in cancer therapy and other biomedical applications.
Properties
Molecular Formula |
C18H13N3O2 |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
(3E)-3-[(2-methoxyphenyl)methylidene]imidazo[1,2-c]quinazolin-2-one |
InChI |
InChI=1S/C18H13N3O2/c1-23-16-9-5-2-6-12(16)10-15-18(22)20-17-13-7-3-4-8-14(13)19-11-21(15)17/h2-11H,1H3/b15-10+ |
InChI Key |
UJQWSEZVKUJLMX-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N=C3N2C=NC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N=C3N2C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)-](/img/structure/B12909218.png)
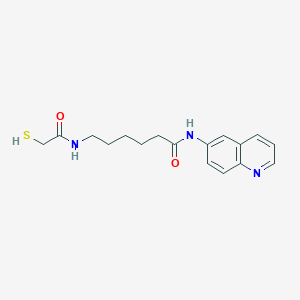
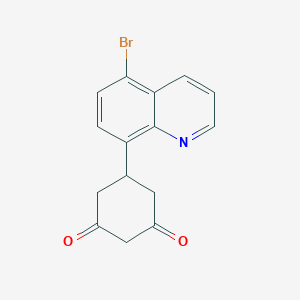
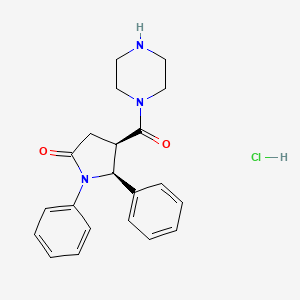

![2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12909245.png)
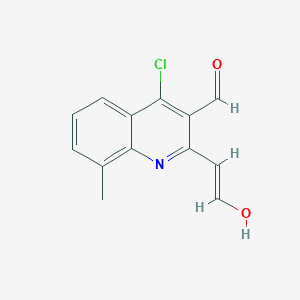

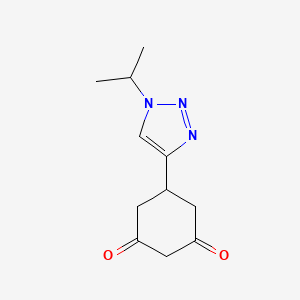
![2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B12909267.png)
![2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B12909269.png)
